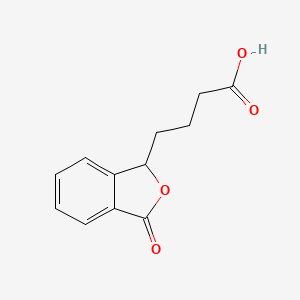
Butylphthalide metabolite M5-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a significant metabolite of 3-n-butylphthalide (NBP). NBP is a cardiovascular drug widely used for the treatment of cerebral ischemia. The metabolite M5-2 is formed through the extensive metabolism of NBP in the human body, primarily involving hydroxylation and further oxidation processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide metabolite M5-2 involves the biotransformation of 3-n-butylphthalide. This process is catalyzed by multiple enzymes, including cytochrome P450 isoforms, alcohol dehydrogenase, and aldehyde dehydrogenase . The primary metabolic pathways include hydroxylation on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial biotransformation. Microorganisms such as Cunninghamella blakesleana are used to obtain reference standards of the metabolite . This method ensures the efficient and scalable production of the compound for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Butylphthalide metabolite M5-2 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the alkyl side chain.
Hydroxylation: Hydroxylation occurs at specific positions on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes.
Major Products Formed
The major products formed from these reactions include:
NBP-11-oic acid (M5-2): The primary metabolite.
Glucuronide conjugates of M5-2: Formed through further conjugation reactions.
科学的研究の応用
Butylphthalide metabolite M5-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of NBP metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of NBP and its interactions with various enzymes.
Medicine: Studied for its potential neuroprotective effects and its role in the treatment of cerebral ischemia.
Industry: Utilized in the production of pharmaceutical formulations containing NBP and its metabolites.
作用機序
The mechanism of action of butylphthalide metabolite M5-2 involves its interaction with multiple enzymes and molecular targets. The primary pathways include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions, leading to the formation of M5-2.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes, contributing to the formation of M5-2.
β-oxidation: M5-2 undergoes β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate.
類似化合物との比較
Butylphthalide metabolite M5-2 can be compared with other similar compounds, such as:
10-Keto-NBP (M2): Another major metabolite of NBP, formed through oxidation.
3-Hydroxy-NBP (M3-1): Formed through hydroxylation at the 3-position.
10-Hydroxy-NBP (M3-2): Formed through hydroxylation at the 10-position.
The uniqueness of this compound lies in its specific metabolic pathways and its role as a major circulating metabolite with significant pharmacokinetic properties .
特性
CAS番号 |
1485081-25-1 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
InChIキー |
ZNPCTSQOTVUABI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


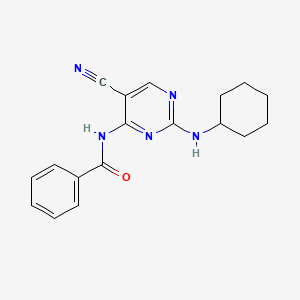
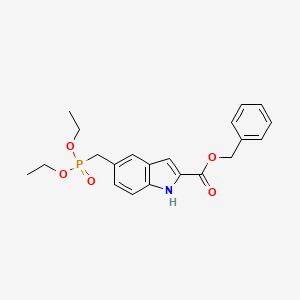
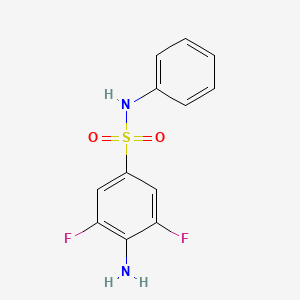
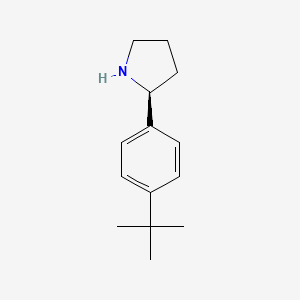
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
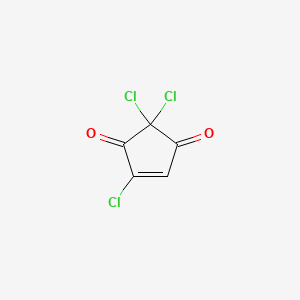
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
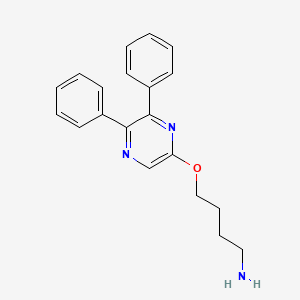
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
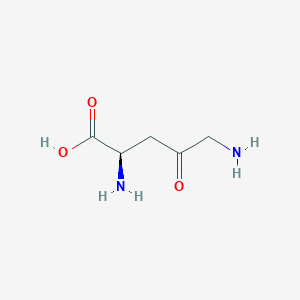
![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)
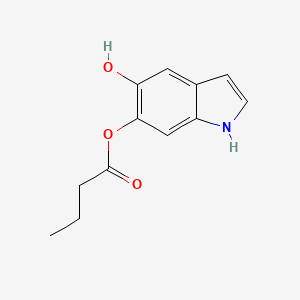
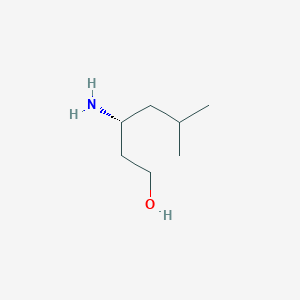
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
